![molecular formula C15H16N2O B7459359 2-amino-N-benzyl-N-phenylacetamide](/img/structure/B7459359.png)
2-amino-N-benzyl-N-phenylacetamide
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Overview
Description
2-amino-N-benzyl-N-phenylacetamide is an organic compound with the molecular formula C15H16N2O It is a derivative of acetamide, where the hydrogen atoms of the amide group are substituted with benzyl and phenyl groups, and an amino group is attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of benzylamine with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia to yield the desired product. Another method involves the reaction of benzylamine with phenylacetyl chloride, followed by the addition of ammonia.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-amino-N-benzyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-amino-N-benzyl-N-phenylacetamide can be compared with other similar compounds, such as:
- **
N-benzyl-N-phenylacetamide: Lacks the amino group, resulting in different chemical and biological properties.
Properties
IUPAC Name |
2-amino-N-benzyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-11-15(18)17(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDYCDLUUGXGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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